1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955022
InChI: InChI=1S/C29H28N2O3/c1-16-11-12-30-23(13-16)31-25(19-7-9-20(10-8-19)29(4,5)6)24-26(32)21-14-17(2)18(3)15-22(21)34-27(24)28(31)33/h7-15,25H,1-6H3
SMILES:
Molecular Formula: C29H28N2O3
Molecular Weight: 452.5 g/mol

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14955022

Molecular Formula: C29H28N2O3

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C29H28N2O3
Molecular Weight 452.5 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C29H28N2O3/c1-16-11-12-30-23(13-16)31-25(19-7-9-20(10-8-19)29(4,5)6)24-26(32)21-14-17(2)18(3)15-22(21)34-27(24)28(31)33/h7-15,25H,1-6H3
Standard InChI Key NHEUJTNGLCRJSQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(C)(C)C

Introduction

The compound 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of pyrrole derivatives. It features a unique chromeno-pyrrole structure, which is known for its distinctive chemical properties and potential biological activities. This compound is closely related to another derivative, 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which has been extensively studied for its synthesis and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of such complex pyrrole derivatives typically involves multi-step organic reactions. Common methods may include cyclization reactions facilitated by catalysts, with specific conditions such as temperature control and solvent selection being crucial for yield optimization. Solvents like toluene or chloroform are often used in these processes.

Potential Biological Activities

While specific biological activities of 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have not been extensively documented, compounds with similar structures have shown promise in various pharmacological applications. For instance, related pyrrole derivatives have been explored for their antiangiogenic and antitumor properties .

Research Findings and Future Directions

Research on pyrrole derivatives often focuses on their synthesis and characterization due to their potential pharmacological properties. The structural features and synthetic methods of these compounds are well-documented in scientific literature and patent applications. Future studies could explore the specific biological activities of 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, potentially uncovering new applications in medicinal chemistry.

Data Table: Key Information

PropertyValue
Molecular FormulaC29H34N2O3
Molecular Weight458.6 g/mol
CAS Number846594-64-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

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